N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
Description
Properties
CAS No. |
922184-84-7 |
|---|---|
Molecular Formula |
C39H24F3N |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
N-(3-phenylphenyl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C39H24F3N/c40-39(41,42)28-18-20-29(21-19-28)43(30-13-4-12-27(24-30)25-8-2-1-3-9-25)36-23-22-34-32-15-6-11-26-10-5-14-31(37(26)32)33-16-7-17-35(36)38(33)34/h1-24H |
InChI Key |
LTHCWRMPEOOLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Formation of Perylene Derivative
The initial step involves the synthesis of a perylene derivative, which serves as the core structure for further modifications. This can be achieved through various methods, including:
- Perylene Synthesis : Perylene can be synthesized via the cyclization of phthalic anhydride and naphthalene derivatives under high temperature and pressure conditions.
Substitution Reactions
Following the formation of the perylene core, substitution reactions are performed to introduce the biphenyl and trifluoromethyl groups. These reactions can include:
N-Alkylation : The introduction of the biphenyl moiety can be accomplished through N-alkylation reactions using appropriate alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Electrophilic Aromatic Substitution : The trifluoromethyl group is typically introduced via electrophilic aromatic substitution using trifluoromethylating agents like trifluoromethyl iodide or Togni's reagent.
Final Coupling Reaction
The final step involves coupling the substituted biphenyl and trifluoromethyl groups to the perylene derivative. This can be achieved through:
- Suzuki Coupling : A common method for forming carbon-carbon bonds, where a boronic acid derivative of biphenyl is reacted with the perylene derivative in the presence of a palladium catalyst.
Research Findings
Recent studies have focused on optimizing these preparation methods to enhance yield and purity. Key findings include:
Yield Optimization
Research indicates that optimizing reaction conditions—such as temperature, solvent choice, and catalyst concentration—can significantly improve yields of this compound. For example, employing microwave-assisted synthesis has been shown to reduce reaction times while increasing yields.
Characterization Techniques
Characterization of the synthesized compound typically employs techniques such as:
Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the compound.
Mass Spectrometry (MS) : Provides molecular weight information and helps confirm successful synthesis.
UV-Vis Spectroscopy : Assesses optical properties relevant for electronic applications.
Summary of Preparation Steps
| Step | Description |
|---|---|
| 1 | Synthesis of perylene derivative |
| 2 | Introduction of biphenyl via N-alkylation |
| 3 | Electrophilic substitution for trifluoromethyl group |
| 4 | Final coupling via Suzuki reaction |
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine exerts its effects is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of charge carriers due to its conjugated structure. In biological systems, its fluorescent properties can be used for imaging, where it interacts with specific biomolecules to emit light upon excitation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS 1134188-19-4)
- Structure : Biphenyl amine with bromine (electron-withdrawing) at the 3-position of the phenyl group.
- Molecular Weight : 400.31 g/mol .
- Key Differences : Bromine’s inductive effect reduces electron density at the amine nitrogen, but its bulkiness may hinder packing efficiency compared to the trifluoromethyl group in the target compound. Applications include organic synthesis intermediates .
4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine (CAS 98236-17-0)
- Structure : Biphenyl amine with tert-butyl (electron-donating) and dimethylamine groups.
- Molecular Weight : 253.38 g/mol .
- Key Differences : The tert-butyl group enhances solubility but reduces conjugation. Dimethylamine increases electron density, contrasting with the electron-deficient trifluoromethylphenyl group in the target compound.
3-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenyl-propan-1-amine
- Structure: Propan-1-amine backbone with trifluoromethylphenoxy and bromophenyl groups.
- Molecular Weight : 376.23 g/mol .
- Key Differences: The trifluoromethyl group here is on a phenoxy substituent, creating a distinct electronic environment compared to the target compound’s direct attachment to phenyl. This may alter charge transport efficiency.
Impact of Extended Conjugation
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Structure : Fluorene-based biphenyl amine.
- Molecular Weight : ~500–600 g/mol (estimated from analogs) .
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (CAS 1242056-42-3)
- Structure : Carbazole-fluorene hybrid with biphenyl groups.
- Molecular Weight : 678.86 g/mol .
- Key Differences : The carbazole group introduces nitrogen heteroatoms, enhancing electron-transport properties. However, the perylene core in the target compound may exhibit superior luminescent efficiency due to extended conjugation.
Role of Trifluoromethyl Substituents
The trifluoromethyl group in the target compound:
- Electron-Withdrawing Effect : Lowers HOMO/LUMO levels compared to electron-donating groups (e.g., tert-butyl), facilitating electron injection in OLEDs .
- Hydrophobicity : Improves environmental stability relative to bromine or hydroxyl substituents .
- Steric Effects : Smaller than tert-butyl, allowing tighter molecular packing for improved thin-film morphology .
Comparative Data Table
Biological Activity
N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine is a compound of interest due to its potential applications in organic electronics and biological systems. Understanding its biological activity is crucial for assessing its utility in medicinal chemistry and material science.
Chemical Structure and Properties
The compound features a perylene core, which is known for its strong fluorescence and photostability. The presence of biphenyl and trifluoromethyl groups enhances its electronic properties. The molecular formula is , with a molecular weight of approximately 463.49 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
-
Anticancer Properties :
- Studies indicate that perylene derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
-
Antimicrobial Activity :
- Some derivatives have demonstrated antimicrobial properties, affecting bacterial cell membranes and leading to cell lysis. This suggests potential applications in developing new antimicrobial agents.
-
Fluorescent Properties :
- The compound's fluorescence can be utilized in bioimaging and as a marker in various biological assays, enhancing the visualization of cellular processes.
Cytotoxicity Assays
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxic potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 18 | Cell cycle arrest |
Antimicrobial Studies
In vitro studies assessed the antimicrobial activity against several bacterial strains, including E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and may increase membrane permeability.
- Biphenyl Substituent : Contributes to π-stacking interactions, potentially enhancing binding affinity to biological targets.
Q & A
Basic: What are the standard synthetic routes for N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine, and how are intermediates characterized?
Answer:
A common synthetic approach involves coupling reactions between halogenated intermediates. For example, a biphenylamine derivative (e.g., [1,1'-biphenyl]-4-amine) is reacted with a trifluoromethyl-substituted aryl halide under palladium catalysis (e.g., Suzuki-Miyaura coupling). Post-reaction purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient . Intermediate characterization relies on 1H/13C NMR to confirm bond formation and mass spectrometry (ESI-TOF) for molecular weight verification. For aryl halide precursors, elemental analysis ensures stoichiometric purity.
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H NMR identifies proton environments (e.g., distinguishing biphenyl protons from trifluoromethylphenyl groups). 19F NMR confirms the presence and electronic environment of the CF3 group.
- X-ray Crystallography: Resolves molecular geometry and packing; however, structural disorder in aromatic systems (common in biphenyl derivatives) may require multiple datasets for refinement .
- UV-Vis and Fluorescence Spectroscopy: Characterizes π-conjugation and electronic transitions, critical for photophysical applications. Predicted absorption/emission maxima can be cross-referenced with density functional theory (DFT) calculations .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of airborne particles (particle size <5 µm).
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
- Storage: Keep in airtight, corrosion-resistant containers under nitrogen atmosphere at 4°C to prevent oxidation .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening: Test palladium ligands (e.g., XPhos vs. SPhos) to enhance cross-coupling efficiency.
- Solvent Optimization: Replace toluene with DMF for higher solubility of trifluoromethylated intermediates.
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 120°C for 2 hours vs. 24 hours under reflux) .
- In-line Monitoring: Employ LC-MS to track intermediate formation and adjust stoichiometry dynamically.
Advanced: What computational strategies are effective in predicting the compound’s electronic properties?
Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G* basis set to model HOMO-LUMO gaps and charge distribution. Compare results with experimental UV-Vis data to validate accuracy .
- Molecular Dynamics (MD): Simulate aggregation behavior in solvents (e.g., chloroform vs. DMSO) using GROMACS. Parameters include van der Waals radii and partial charges derived from electrostatic potential (ESP) .
Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Dynamic Effects: Aromatic ring flipping in solution (observed in NMR) may differ from static crystal structures. Use variable-temperature NMR to probe conformational exchange.
- Disorder Modeling: In X-ray data, refine disordered biphenyl groups using PART instructions in SHELXL. Compare occupancy ratios with DFT-predicted torsional angles .
- Complementary Techniques: Validate NMR assignments with 2D experiments (e.g., COSY, NOESY) and cross-check with high-resolution mass spectrometry (HRMS).
Advanced: What strategies are recommended for synthesizing and characterizing derivatives of this compound?
Answer:
- Derivatization: Introduce electron-withdrawing groups (e.g., nitro, cyano) at the biphenyl position via electrophilic substitution. Monitor regioselectivity using LC-MS/MS.
- Photostability Testing: Expose derivatives to UV light (365 nm) and track degradation pathways via HPLC. Correlate stability with HOMO-LUMO gaps from DFT .
- Biological Screening: For pharmacological studies, use fluorescence polarization assays to measure binding affinity to target proteins (e.g., kinases). IC50 values should be normalized to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
